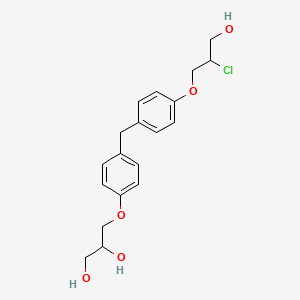

Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether is a chemical compound with the molecular formula C19H23ClO5 and a molecular weight of 366.84 g/mol . This compound is a derivative of bisphenol F, which is commonly used in the production of epoxy resins and other industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether typically involves the reaction of bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chloro group in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether has several scientific research applications:

Chemistry: Used as a building block in the synthesis of advanced materials and polymers.

Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of epoxy resins, coatings, and adhesives.

Mécanisme D'action

The mechanism of action of Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects. For example, it may interact with estrogen receptors, influencing hormonal pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bisphenol A bis (2,3-dihydroxypropyl) ether: Similar in structure but derived from bisphenol A instead of bisphenol F.

Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether: Contains a glycidyl ether group and is used in similar applications.

Uniqueness

Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether is unique due to its specific chemical structure, which imparts distinct properties such as higher thermal stability and resistance to chemical degradation compared to its analogs .

Activité Biologique

Bisphenol F 2,3-Dihydroxypropyl (2-Chloro-1-propanol) Ether is a compound derived from bisphenol F, primarily used in the production of epoxy resins and polymeric materials. Understanding its biological activity is crucial due to its potential endocrine-disrupting effects, which are significant in both industrial and health-related contexts.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₈ClO₃

- Molecular Weight : Approximately 376.44 g/mol

- Chemical Structure : The compound features a bisphenolic core with hydroxyl groups that contribute to its reactivity.

Synthesis

The synthesis involves the reaction of bisphenol F with glycerol or similar diols in the presence of catalysts like potassium carbonate. This process allows for the formation of more complex chemical structures utilized in various applications including coatings and adhesives.

Biological Activity Overview

This compound exhibits biological activities primarily through its interactions with hormonal pathways. Its estrogenic properties can mimic or interfere with natural hormones, leading to various physiological effects.

Estrogenic Activity

Research indicates that compounds like Bisphenol F can exhibit estrogenic activity comparable to bisphenol A (BPA). Studies have shown that exposure to bisphenol derivatives can lead to:

- Altered reproductive endpoints : Changes in organ weights and reproductive system development.

- Cellular effects : Influences on cell proliferation and differentiation through estrogen receptor binding .

In Vitro Studies

A systematic review highlighted several studies assessing the hormonal activities of bisphenols, including Bisphenol F. These studies found that Bisphenol F has similar potency to BPA regarding estrogenic effects. Key findings include:

- Cell Proliferation : Increased proliferation in hormone-sensitive cell lines.

- Receptor Binding : Binding affinity to estrogen receptors was noted, indicating potential for endocrine disruption .

In Vivo Studies

Animal studies have provided insights into the physiological effects of Bisphenol F:

- Yamasaki et al. (2004) conducted experiments on rats showing that Bisphenol F exposure resulted in increased uterine weight, a marker of estrogen exposure.

- Higashihara et al. (2007) reported alterations in biochemical parameters, including decreased cholesterol levels and changes in thyroid hormone levels following exposure to Bisphenol F .

Summary of Research Findings

| Study | Model Organism | Exposure Duration | Findings |

|---|---|---|---|

| Yamasaki et al. (2004) | Rat | 3 days | Increased uterine weight; positive binding to estrogen receptor |

| Higashihara et al. (2007) | Rat | 28 days | Decreased cholesterol; altered thyroid hormone levels |

| Chen et al. (2002) | Daphnia magna | 48 hours | Acute toxicity observed; EC50 values indicating significant biological effects |

The mechanism by which Bisphenol F exerts its biological effects primarily involves:

- Estrogen Receptor Interaction : Competing with natural estrogens for receptor binding.

- Hormonal Pathway Disruption : Interfering with normal hormonal signaling pathways, leading to adverse health outcomes.

Propriétés

IUPAC Name |

3-[4-[[4-(2-chloro-3-hydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClO5/c20-16(10-21)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-22/h1-8,16-17,21-23H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXXVEHNGYFGNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)Cl)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.